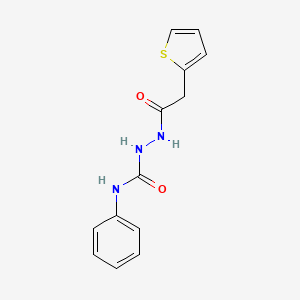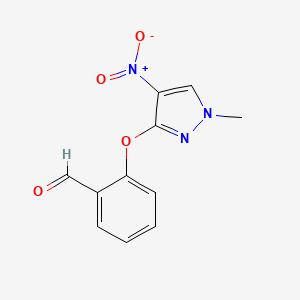![molecular formula C15H10F3N3O3 B2649341 5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one CAS No. 883010-27-3](/img/structure/B2649341.png)
5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'MTPO' and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
科学的研究の応用
MTPO has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, researchers found that MTPO was effective in inhibiting the growth of human breast cancer cells in vitro. Another study published in the European Journal of Medicinal Chemistry found that MTPO exhibited potent antitumor activity against human lung cancer cells.
作用機序
The mechanism of action of MTPO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, MTPO has been shown to inhibit the activity of thymidylate synthase, an enzyme that is necessary for the synthesis of DNA. By inhibiting this enzyme, MTPO prevents the growth and division of cancer cells.
Biochemical and Physiological Effects
MTPO has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, MTPO has been shown to possess anti-inflammatory properties. A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry found that MTPO exhibited potent anti-inflammatory activity in vitro. Another study published in the Journal of Medicinal Chemistry found that MTPO was effective in reducing the levels of pro-inflammatory cytokines in mice.
実験室実験の利点と制限
One advantage of using MTPO in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using MTPO in laboratory experiments is its potential toxicity. MTPO has been shown to be toxic to certain cell types, and care must be taken to ensure that it is used safely in laboratory experiments.
将来の方向性
There are several future directions for research on MTPO. One area of research could focus on its potential use as a therapeutic agent for the treatment of cancer. Another area of research could focus on its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of MTPO and its potential toxicity. Overall, MTPO is a promising compound that has the potential to be used in a variety of therapeutic applications.
合成法
MTPO can be synthesized through a variety of methods, including the reaction of 3-methoxybenzohydrazide with 2-(trifluoromethyl)pyridine-4-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride and sodium acetate to yield MTPO. The synthesis of MTPO is a complex process that requires careful attention to detail and strict adherence to safety protocols.
特性
IUPAC Name |
5-(3-methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-23-11-4-2-3-9(7-11)13-20-21(14(22)24-13)12-8-10(5-6-19-12)15(16,17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIOODDVLJBYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)O2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649260.png)
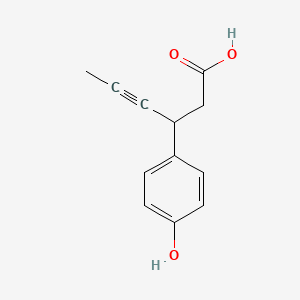
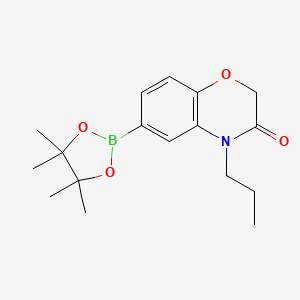
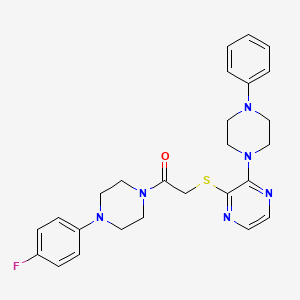

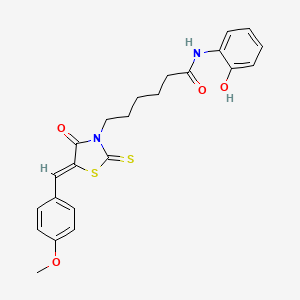
![4,4,4-Trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2649271.png)

![N-(1-Cyanoethyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxamide](/img/structure/B2649273.png)

